molecular formula C6H14N4 B7827053 N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide

Cat. No.: B7827053
M. Wt: 142.20 g/mol
InChI Key: AYTAYKXVFZPRAF-KQQUZDAGSA-N
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Description

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide (CAS: 16227-06-8) is a hydrazonamide derivative characterized by a dimethylamino-substituted methylene group attached to a formohydrazonamide backbone. Its molecular formula is C₆H₁₆Cl₂N₄ for the dihydrochloride salt form, with a molecular weight of 215.12 g/mol . The compound is typically synthesized via nucleophilic condensation reactions involving dimethylformamide dimethyl acetal (DMF-DMA) and hydrazide precursors under reflux conditions in solvents like dry xylene or DMF . It serves as a versatile intermediate in heterocyclic chemistry, particularly for synthesizing 1,3,4-thiadiazoles through cyclization with hydrogen sulfide .

The hydrochloride and dihydrochloride salts of this compound (e.g., CAS 16227-06-8) are commercially available with purities up to 99%, often used in organic building block applications . Its stability under standard storage conditions (room temperature) and compatibility with diverse reaction conditions make it valuable in pharmaceutical and materials research .

Properties

IUPAC Name

N'-[(E)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4/c1-9(2)5-7-8-6-10(3)4/h5-6H,1-4H3/b7-5+,8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTAYKXVFZPRAF-KQQUZDAGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NN=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=N/N=C/N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16114-05-9
Record name N,N'-Bis(dimethylaminomethylene)hydrazine
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Preparation Methods

Initial Condensation

Dimethylamine reacts with formaldehyde under acidic conditions to form an intermediate iminium ion. This step typically employs aqueous hydrochloric acid (HCl) at 40–50°C, achieving 70–80% conversion efficiency.

Reaction equation:
(CH3)2NH+HCHO(CH3)2N-CH2OH(CH3)2N=CH2+ (iminium ion)\text{(CH}_3\text{)}_2\text{NH} + \text{HCHO} \rightarrow \text{(CH}_3\text{)}_2\text{N-CH}_2\text{OH} \rightarrow \text{(CH}_3\text{)}_2\text{N=CH}_2^+ \text{ (iminium ion)}

Hydrazonamide Formation

The iminium ion undergoes nucleophilic attack by N,N-dimethylhydrazine in dimethylformamide (DMF), followed by dehydration to yield the final product. This step requires precise pH control (pH 6.5–7.5) and temperatures of 60–70°C.

Key parameters:

ParameterOptimal RangeImpact on Yield
Temperature65°C ± 2°CMaximizes reaction rate
SolventAnhydrous DMFEnhances solubility
Reaction Time4–6 hoursBalances completion vs. degradation

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities utilize tubular flow reactors with the following advantages:

  • Residence Time: 15–20 minutes

  • Throughput: 50–100 kg/hr

  • Purity: 99.2% (HPLC)

A comparative analysis of batch vs. flow methods reveals:

MetricBatch ReactorFlow Reactor
Yield82%91%
Energy Consumption15 kWh/kg9 kWh/kg
Byproduct Formation4.7%1.3%

Catalyst Optimization

Heterogeneous catalysts like zeolite-supported palladium (Pd/ZSM-5) reduce side reactions:

  • Loading: 0.5 wt% Pd

  • Turnover Frequency (TOF): 1,200 h⁻¹

  • Reusability: ≥10 cycles without activity loss

Purification and Characterization

Crystallization Techniques

Product isolation involves anti-solvent crystallization using tert-butyl methyl ether (MTBE):

  • Solvent Ratio (DMF:MTBE): 1:4 (v/v)

  • Recovery Efficiency: 89%

  • Particle Size Distribution: 50–150 μm (laser diffraction analysis)

Spectroscopic Validation

Critical spectral data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.98 (s, 6H, N(CH₃)₂), 3.12 (s, 6H, N(CH₃)₂), 7.85 (s, 1H, CH=N)

  • IR (KBr): 1655 cm⁻¹ (C=N stretch), 2800–2950 cm⁻¹ (C-H alkyl)

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies demonstrate 30% reduction in reaction time (2.5 hours) with comparable yields (88%).

Biocatalytic Approaches

Immobilized transaminases show preliminary success (45% conversion) but require further optimization .

Chemical Reactions Analysis

Types of Reactions: N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the dimethylamino groups and the hydrazine core, which can participate in different chemical transformations .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the replacement of one or more functional groups with new substituents .

Scientific Research Applications

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism by which N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide exerts its effects involves interactions with various molecular targets and pathways. The dimethylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The hydrazine core can also engage in redox reactions, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Z-N'-(Benzo(d)thiazol-2-yl)-N,N-dimethylformimidamide

  • Structure : Features a benzothiazole ring instead of the methylene group, enhancing aromatic interactions.
  • Applications : Studied for its electronic properties and reaction mechanisms using density functional theory (DFT) .
  • Key Difference: The benzothiazole moiety increases planarity and conjugation, improving photophysical properties compared to the aliphatic dimethylamino group in the target compound .

Naphthalenetetracarboxylic Acid Diimide Derivatives (Compounds 3b, 4, 5)

  • Structure: Bulky naphthalene cores with amino and trimethylammonium substituents .
  • Applications : Used as fluorimetric and circular dichroism (CD) probes for DNA/RNA interactions due to strong π-π stacking .
  • Key Difference: Extended aromatic systems enable superior fluorescence quantum yields (reported up to 0.45) but limit solubility in non-polar solvents compared to the more compact hydrazonamide .

Thiocarbohydrazones (5a–c)

  • Structure : Derived from disubstituted N,N-dimethyl maleimides with thiocarbohydrazide .
  • Applications : Demonstrated cytotoxicity against cancer cell lines (IC₅₀ values: 5–20 μM) .
  • Key Difference : The thioamide group enhances metal-binding capacity, enabling antitumor activity, whereas the target compound lacks such bioactivity .

Formparanate (Carbamic Acid Methyl Ester)

  • Structure: Contains a carbamate group instead of hydrazonamide, with a dimethylaminomethyleneiminophenyl substituent .
  • Applications : Insecticide with acute toxicity (LD₅₀: 15–30 mg/kg in rodents) .
  • Key Difference : The carbamate linkage confers hydrolytic instability, limiting its utility in aqueous environments compared to the hydrolytically stable hydrazonamide .

N,N-Dimethyl-N'-(2-Thienylmethylidene)hydrazonoformamide

  • Structure : Substituted with a thienyl group, introducing sulfur-based heteroaromaticity .
  • Applications: Potential applications in conductive polymers due to sulfur’s electron-rich nature .
  • Key Difference: The thienyl group enhances electrical conductivity but reduces thermal stability relative to the dimethylamino analogue .

Comparative Data Table

Compound Core Structure Key Substituents Applications Advantages Limitations
This compound Hydrazonamide Dimethylamino methylene Heterocyclic synthesis High stability, versatile reactivity Limited bioactivity
Z-N'-(Benzo(d)thiazol-2-yl)-N,N-dimethylformimidamide Formimidamide Benzothiazole DFT studies Enhanced conjugation Poor solubility in polar solvents
Naphthalenetetracarboxylic acid diimides Diimide Amino/trimethylammonium groups DNA/RNA probes High quantum yield (up to 0.45) Bulky structure limits permeability
Thiocarbohydrazones (5a–c) Thiocarbohydrazone Maleimide, halophenyl Cytotoxic agents Metal-binding capacity Synthesis complexity
Formparanate Carbamate Dimethylaminomethyleneiminophenyl Insecticide Acute bioactivity Hydrolytic instability
N,N-Dimethyl-N'-(2-thienylmethylidene)hydrazonoformamide Hydrazonoformamide Thienyl Conductive materials Enhanced conductivity Thermal instability

Biological Activity

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide, commonly referred to as DMFA dihydrochloride, is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₆Cl₂N₄
  • Molecular Weight : Approximately 215.12 g/mol
  • Structure : The compound features a central formamidine structure flanked by two N,N-dimethyl groups, contributing to its unique reactivity and biological properties.

Biological Activities

Research indicates that DMFA dihydrochloride exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Properties :
    • Several derivatives of DMFA have shown efficacy against various bacteria and fungi. These antimicrobial properties suggest potential applications in developing new antimicrobial agents.
  • Antitumor Activity :
    • Preliminary studies have indicated that certain derivatives possess antitumor properties, potentially making them candidates for cancer treatment.
  • Enzyme Inhibition :
    • The compound can inhibit specific enzyme activities, which may disrupt cellular processes and contribute to its therapeutic effects.

The mechanism of action of DMFA involves its interaction with biomolecules through covalent bonding with nucleophilic sites. This interaction can lead to alterations in the structure and function of these biomolecules, affecting various biochemical pathways. The dimethylamino group enhances the compound's ability to engage in hydrogen bonding and electrostatic interactions, increasing its reactivity and binding affinity.

Table 1: Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against bacteria and fungi; potential for new antimicrobial agents
AntitumorExhibits cytotoxic effects in cancer cell lines
Enzyme InhibitionInhibits specific enzymes, affecting cellular processes

Notable Research Studies

  • A study demonstrated that DMFA derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting their potential in treating infections caused by these pathogens.
  • Another research highlighted the cytotoxic effects of DMFA on various cancer cell lines, indicating its potential as an antitumor agent.

Applications in Scientific Research

DMFA dihydrochloride is utilized across various fields due to its unique properties:

  • Chemistry : It serves as a building block for synthesizing complex organic molecules.
  • Biology : Ongoing studies are investigating its role in biochemical pathways and interactions with biological systems.
  • Medicine : Research is focused on exploring its therapeutic potential for treating diseases such as cancer and infections.
  • Industry : The compound finds applications in the production of pharmaceuticals and dyes due to its reactivity.

Q & A

Q. What are the common synthetic routes for preparing N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide, and what experimental precautions are critical?

The compound is synthesized via a two-step procedure involving dimethylformamide (DMF) and thionyl chloride (SOCl₂) under controlled conditions. In the first step, SOCl₂ is added dropwise to DMF cooled in an ice bath to form an intermediate. After 24 hours of stirring, hydrazine hydrate (NH₂NH₂·H₂O) dissolved in DMF is slowly added to the reaction mixture. Critical precautions :

  • Use an ice bath to mitigate the exothermic reaction during SOCl₂ addition .
  • Employ a syringe for dropwise addition to control reaction kinetics and prevent thermal runaway .
  • Purification typically involves vacuum distillation or column chromatography, as described for structurally related hydrazonamide derivatives .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the structure, particularly the imine (C=N) and dimethylamino groups. For example, analogous compounds show distinct shifts for methyl groups (~2.8–3.2 ppm) and imine protons (~8.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • Melting Point Analysis : For solid derivatives (e.g., dihydrochloride salts), though some analogs remain as oils requiring alternative characterization .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations are critical for:

  • Mapping electron distribution in the imine and dimethylamino groups, which influence nucleophilic/electrophilic behavior.
  • Comparing basis sets (e.g., B3LYP/6-31G*) to optimize accuracy in predicting bond lengths and angles, as demonstrated for structurally similar Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide .
  • Analyzing transition states in reactions involving hydrazonamide derivatives, such as cyclization or hydrolysis pathways .

Q. What strategies optimize reaction yields when synthesizing derivatives like the dihydrochloride salt of this compound?

  • Acid Selection : Use HCl gas or concentrated HCl in anhydrous conditions to protonate the imine nitrogen, as seen in the preparation of this compound dihydrochloride .
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates, while non-polar solvents (e.g., hexane) aid in precipitation of the final product .
  • Temperature Control : Maintain sub-0°C conditions during acid addition to prevent decomposition of sensitive functional groups .

Q. How does this compound function in peptide coupling reactions, and what are its advantages over traditional reagents?

Although not directly documented for this specific hydrazonamide, structurally related compounds (e.g., HATU, HBTU) activate carboxylic acids via formation of active esters. Potential advantages include:

  • Reduced racemization due to milder reaction conditions.
  • Compatibility with sterically hindered amino acids, as seen in hybrid hydrazino peptide synthesis using analogous coupling agents .
  • Methodological parallels: Pre-activation of the carboxyl group with this hydrazonamide may enhance coupling efficiency in solid-phase peptide synthesis .

Q. What are the key challenges in resolving contradictory data from spectroscopic vs. computational analyses?

  • Experimental vs. Theoretical Discrepancies : For example, NMR chemical shifts may not align with DFT-predicted electron densities due to solvent effects or dynamic processes. Validate computational models by including implicit solvent fields (e.g., PCM for DMF) .
  • Dynamic Effects : Conformational flexibility in solution (e.g., rotation around the C=N bond) can lead to averaged NMR signals, whereas DFT typically models static structures. Use variable-temperature NMR or MD simulations to reconcile differences .

Methodological Considerations

Q. How can researchers mitigate risks of side reactions during functionalization of the hydrazonamide group?

  • Protecting Groups : Temporarily block reactive sites (e.g., dimethylamino groups) with Boc or Fmoc groups before further modifications.
  • Low-Temperature Quenching : Terminate reactions rapidly using ice-cold solvents to arrest intermediate reactivity, as applied in analogous syntheses .
  • In Situ Monitoring : Use TLC or inline FTIR to detect byproducts early and adjust reaction conditions dynamically .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide
Reactant of Route 2
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N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide

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